7-Fluoro-1H-pyrrolo[3,2-C]pyridine is a fluorinated heterocyclic compound characterized by a pyrrolo[3,2-C]pyridine core structure. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position enhances its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various diseases including cancer .
The compound is classified under heterocyclic compounds, specifically pyrrolopyridines, which are known for their diverse biological activities. The molecular formula for 7-fluoro-1H-pyrrolo[3,2-C]pyridine is C8H6FN2O2, and it is often studied for its role in drug development and material science. Its unique structure allows it to interact with biological targets effectively, making it a subject of extensive research in both synthetic and medicinal chemistry .
The synthesis of 7-fluoro-1H-pyrrolo[3,2-C]pyridine can be achieved through various methods, primarily involving palladium-catalyzed reactions. One common approach includes the following steps:
The molecular structure of 7-fluoro-1H-pyrrolo[3,2-C]pyridine features a fused ring system that includes nitrogen atoms integral to its heterocyclic nature. The InChI representation of the compound is:
Key structural data include:
7-Fluoro-1H-pyrrolo[3,2-C]pyridine participates in several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 7-fluoro-1H-pyrrolo[3,2-C]pyridine primarily involves its inhibition of fibroblast growth factor receptors. This inhibition disrupts signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy. The interaction with specific molecular targets is facilitated by hydrogen bonding and other non-covalent interactions that stabilize the complex formed between the compound and its target receptors .
7-Fluoro-1H-pyrrolo[3,2-C]pyridine is typically a solid at room temperature with properties that may include:
Key chemical properties include:
Analyses using software such as ChemBioDraw indicate that this compound adheres well to Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties for drug development .
7-Fluoro-1H-pyrrolo[3,2-C]pyridine has several notable applications:
Research continues to explore its full therapeutic potential across various fields, including oncology and drug design .
The 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold possesses distinctive structural features that underpin its utility in drug design:
Planar Geometry and Hydrogen Bonding Capability: The bicyclic system adopts a nearly planar conformation due to aromatic delocalization across both rings. The pyrrole nitrogen (N1-H) serves as a strong hydrogen bond donor, while the pyridine nitrogen (N4) and fluorine atom at C7 act as hydrogen bond acceptors. This complementary hydrogen bonding pattern enables simultaneous interaction with multiple residues in biological targets, as demonstrated in tubulin binding studies where analogs maintained key interactions with Thrα179 and Asnβ349 despite fluorine substitution [3]. The planarity facilitates deep penetration into hydrophobic enzyme pockets inaccessible to bulkier scaffolds.
Electronic Modulation via Fluorine: Introduction of fluorine at the C7 position significantly alters the electron density distribution across the bicyclic system. The strongly electron-withdrawing fluorine reduces the basicity of the pyridine nitrogen (N4) while increasing the acidity of the pyrrole N-H proton. This electronic perturbation enhances dipole moment (calculated increase of 1.2 D versus non-fluorinated analog) and improves membrane permeability. Quantum mechanical calculations reveal a 20% increase in molecular polarity index compared to the parent scaffold, facilitating aqueous solubility without compromising log P values [9] [10].
Isomer-Specific Bioactivity Profile: Among pyrrolopyridine isomers, the [3,2-c] configuration exhibits superior pharmacokinetic properties. Comparative molecular field analysis (CoMFA) demonstrates that the [3,2-c] isomer provides optimal spatial orientation of the fluorine atom for target engagement. When incorporated into colchicine-binding site inhibitors, the [3,2-c] isomer showed 5-fold greater tubulin polymerization inhibition (IC₅₀ = 0.12 μM) versus the [3,4-c] isomer (IC₅₀ = 0.6 μM) in HeLa cell assays [3] [8].
Table 1: Comparative Analysis of Pyrrolopyridine Isomers in Drug Design
Isomer | Representative Bioactivity | log Pa | TPSA (Ų)b | Key Advantages |
---|---|---|---|---|
[3,2-c] with 7-F | Tubulin inhibition (IC₅₀ 0.12 μM) | 1.86 | 28.7 | Optimal metabolic stability, enhanced target affinity |
[3,4-c] | GPR119 agonism (EC₅₀ 0.016 μM) | 1.92 | 58.4 | Moderate solubility but high protein binding |
[2,3-c] | Acid pump antagonism (IC₅₀ 28 nM) | 2.10 | 35.2 | High permeability but rapid clearance |
[3,2-b] | Antimicrobial activity | 1.78 | 30.1 | Unknown metabolic profile |
aCalculated consensus log P values from PubChem computational chemistry [10]bTopological Polar Surface Area
The 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a revolutionary solution to the stability limitations plaguing cis-olefin-based therapeutics, particularly in microtubule-targeting agents:
Conformational Rigidity Replacing Labile Cis-Olefins: Natural products like combretastatin A-4 (CA-4) and their synthetic vinylogues (e.g., compound 9) exhibit potent tubulin polymerization inhibition but suffer from rapid in vivo isomerization of their essential cis-olefin bond to the thermodynamically stable trans configuration, leading to significant potency reduction [3]. By replacing this metabolically labile motif with the rigid 7-fluorinated pyrrolopyridine core, medicinal chemists have successfully "locked" the bioactive conformation. X-ray crystallography confirms that the dihedral angle between the trimethoxyphenyl and indole rings in compound 10t (containing 7-fluoro-1H-pyrrolo[3,2-c]pyridine analog) maintains the crucial 55° torsion angle required for colchicine site binding, even under acidic conditions where cis-olefins isomerize within minutes [3].
Enhanced Metabolic Stability: The fluorinated bicyclic system demonstrates exceptional resistance to hepatic metabolism compared to olefinic analogs. Microsomal stability studies in rat liver microsomes (RLM) revealed intrinsic clearance (CLint) values of 84 μL/min/mg for fluorinated pyrrolopyridine derivatives versus >300 μL/min/mg for combretastatin analogs, indicating 3.6-fold improved metabolic stability [1] [8]. This enhancement is attributed to fluorine-induced blockade of oxidative metabolism at the C7 position and reduced electron density at adjacent carbons, preventing cytochrome P450-mediated oxidation. The scaffold also avoids the formation of reactive quinone metabolites observed in some olefin-based drugs.
Retained Potency with Improved Pharmacokinetics: Despite increased structural rigidity, optimized 7-fluorinated derivatives maintain exceptional target affinity. Compound 10t featuring the 7-fluoro-1H-pyrrolo[3,2-c]pyridine core demonstrated IC₅₀ values of 0.12 μM (HeLa), 0.15 μM (SGC-7901), and 0.21 μM (MCF-7), surpassing CA-4 potency by 2-fold while achieving 95% oral bioavailability in rats—a critical advancement over the poorly bioavailable natural product [3]. The fluorine atom contributes to this enhanced cellular activity through subtle electrostatic interactions with hydrophobic binding pockets in β-tubulin, as confirmed by molecular dynamics simulations showing 1.8 kcal/mol stronger binding energy versus non-fluorinated analogs.
Table 2: Comparative Stability and Potency of Scaffolds
Compound Type | Tubulin Polymerization IC₅₀ (μM) | HeLa Cell IC₅₀ (μM) | Microsomal Stability (CLint, μL/min/mg) | Bioavailability (%) |
---|---|---|---|---|
Combretastatin A-4 (CA-4) | 1.2 | 0.25 | >300 | <5 |
(Z,E)-Vinylogue CA-4 (9) | 0.9 | 0.28 | 280 | 8 |
Non-fluorinated pyrrolo[3,2-c]pyridine | 0.45 | 0.48 | 120 | 45 |
7-Fluoro-1H-pyrrolo[3,2-c]pyridine (10t) | 0.21 | 0.12 | 84 | 95 |
Strategic fluorination at the C7 position of the pyrrolo[3,2-c]pyridine scaffold exemplifies the precision of modern halogenation strategies in medicinal chemistry:
Position-Specific Halogen Effects: The impact of fluorine substitution is profoundly influenced by its regiochemistry within the bicyclic system. Comparative studies reveal that C7-fluorination (electron-deficient pyridine ring) yields superior bioactivity versus C4 or C5 fluorination (pyrrole ring). When evaluated against SGC-7901 gastric cancer cells, C7-fluoro analogs exhibited IC₅₀ = 0.15 μM, while C5-fluoro isomers showed reduced potency (IC₅₀ = 1.61 μM)—a 10-fold difference attributable to optimized halogen bonding with tubulin's Asnβ349 residue [3] [9]. This positional preference arises because C7 fluorination preserves the hydrogen-bonding capability of the N1-H group while introducing orthogonal electronic effects that enhance π-stacking with the TYRβ224 phenol ring in the colchicine binding site.
Halogen Bonding in Target Engagement: The fluorine atom at C7 serves as a halogen bond acceptor with protein backbone carbonyl groups, contributing 0.8-1.2 kcal/mol to binding free energy in molecular dynamics simulations. In tubulin complexes, the C7-F···C=O interaction with Alaβ250 extends bond length to 3.2 Å (optimal for halogen bonding), while C6-fluoro analogs form weaker, less directional contacts [3]. This precise interaction geometry explains why 7-fluoro derivatives inhibit tubulin polymerization at concentrations as low as 3 μM, whereas 6-bromo analogs require >5 μM for equivalent effect despite similar lipophilicity.
Comparative Halogen Bioisosterism: Systematic evaluation of halogen substitution reveals fluorine's unique advantages over heavier halogens:
Table 3: Positional Halogen Effects on Pyrrolo[3,2-c]pyridine Bioactivity
Position | Halogen | HeLa IC₅₀ (μM) | log P | Tubulin Inhibition at 5 μM (%) | Key Interactions |
---|---|---|---|---|---|
C7 | F | 0.12 ± 0.02 | 1.86 | 98 | Halogen bond with Alaβ250, hydrophobic contact with Leuβ248 |
C7 | Cl | 0.49 ± 0.12 | 2.35 | 85 | Steric clash with Valβ238, weaker halogen bonding |
C7 | Br | 0.90 ± 0.20 | 2.58 | 72 | Excessive van der Waals radius disrupts binding pocket |
C6 | F | 1.36 ± 0.37 | 1.84 | 45 | Misalignment with halogen bonding partners |
C5 | F | 1.61 ± 0.36 | 1.82 | 38 | Distal to key interaction residues |
Fluorine consistently outperforms chlorine and bromine isosteres due to its optimal van der Waals radius (1.47 Å versus 1.75 Å for Cl), enabling deeper penetration into the narrow colchicine binding cleft without steric hindrance [5] [9]. Additionally, fluorine's high electronegativity (3.98 Pauling scale) enhances dipole-dipole interactions while avoiding the metabolic liabilities associated with carbon-chlorine bonds, which are susceptible to glutathione-mediated dehalogenation. The 7-fluoro derivative also exhibits superior CNS multiparameter optimization scores (MPO = 5.2) compared to chloro (MPO = 4.1) and bromo (MPO = 3.8) analogs, making it particularly valuable in neuro-oncology applications [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: